molecular formula C9H7N3S B11566285 N-[(E)-pyridin-3-ylmethylidene]-1,3-thiazol-2-amine

N-[(E)-pyridin-3-ylmethylidene]-1,3-thiazol-2-amine

Katalognummer: B11566285
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: OQKOABYANBSXPN-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (–RC=N–) and are typically synthesized by the condensation of an active carbonyl compound with a primary amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE typically involves the condensation reaction between pyridine-3-carbaldehyde and 2-aminothiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antibacterial, antifungal, and antiviral activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in corrosion inhibition and as a precursor for the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can coordinate with metal ions, stabilizing them in different oxidation states. This coordination ability is crucial for its biological and catalytic activities. The compound can also interact with DNA, proteins, and other biomolecules, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Schiff Bases: Compounds containing the azomethine group (–RC=N–).

    Pyridine Derivatives: Compounds with a pyridine ring.

    Thiazole Derivatives: Compounds with a thiazole ring.

Uniqueness

(E)-1-(PYRIDIN-3-YL)-N-(1,3-THIAZOL-2-YL)METHANIMINE is unique due to the combination of the pyridine and thiazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H7N3S

Molekulargewicht

189.24 g/mol

IUPAC-Name

(E)-1-pyridin-3-yl-N-(1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C9H7N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-7H/b12-7+

InChI-Schlüssel

OQKOABYANBSXPN-KPKJPENVSA-N

Isomerische SMILES

C1=CC(=CN=C1)/C=N/C2=NC=CS2

Kanonische SMILES

C1=CC(=CN=C1)C=NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.